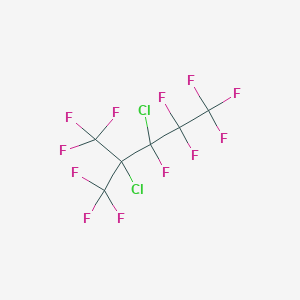

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane

Overview

Description

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane, also known as 1,1,1,2-Tetrafluoro-2,3-dichloropentane, is a fluorinated hydrocarbon compound that has a wide range of applications in the scientific research field. It is a versatile compound with a wide range of properties that make it suitable for a variety of research applications.

Scientific Research Applications

Catalytic Hydrodefluorination

One of the applications involves the catalytic hydrodefluorination of C(sp3)-F bonds at room temperature, utilizing compounds like Et3Si[B(C6F5)4] and Et3SiH as the hydrogen source. This method facilitates the conversion of Ar-CF3 compounds to Ar-CH3 and fluropentane to pentane, showcasing a potential route for the selective removal of fluorine atoms from organic compounds (V. Scott, R. Çelenligil-Çetin, O. Ozerov, 2005).

Positron-Emitting Estrogens for Imaging

Another interesting application is the development of positron-emitting, non-steroidal estrogens like (2R*, 3S*)-1-[18F]fluoro-2,3-bis(4-hydroxyphenyl)pentane [( 18F]-fluoronor-hexestrol) for imaging estrogen receptor-positive breast tumors in humans. This compound, prepared through fluoride ion displacement, demonstrates highly selective, receptor-mediated uptake by target tissues, highlighting its potential in diagnostic imaging (S. Landvatter, D. Kiesewetter, M. Kilbourn, J. Katzenellenbogen, M. Welch, 1983).

Photophysical Properties of Complexes

Research on the synthesis and characterization of Eu3+-4,4,5,5,5-pentafluoro-1-(naphthalen-2-yl)pentane-1,3-dione complexes provides insights into their photophysical properties. These complexes, with potential applications in materials science, demonstrate typical Eu(3+) red emissions, useful for various optical applications (D. Ambili Raj, S. Biju, M. Reddy, 2008).

Lewis Acid Properties

The Lewis acid properties of tris(pentafluorophenyl)borane have been explored in the formation of donor adducts in pentane, revealing insights into the strength and behavior of C≡N bonds upon coordination. This study is significant for understanding the interactions and potential catalytic activities of perfluorinated compounds (H. Jacobsen, H. Berke, S. Döring, G. Kehr, G. Erker, Roland Fröhlich† and, O. Meyer, 1999).

Carboxylation of Alkanes

Vanadium-catalyzed carboxylation of linear and cyclic C5 and C6 alkanes to carboxylic acids under mild conditions opens new pathways in organic synthesis, highlighting the functionalization of alkanes with high efficiency and selectivity (P. Reis, Jose A. Silva, A. Palavra, J. F. C. D. Silva, A. Pombeiro, 2005).

properties

IUPAC Name |

2,3-dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F12/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHDZBVFOMETSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)Cl)(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604005 | |

| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichlorononafluoro-2-(trifluoromethyl)pentane | |

CAS RN |

80201-33-8 | |

| Record name | 2,3-Dichloro-1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)

![Benzyl {(2S)-4-methyl-1-[(naphthalen-2-yl)amino]-1-oxopentan-2-yl}carbamate](/img/structure/B1612647.png)

![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1612661.png)

![Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B1612664.png)

![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)